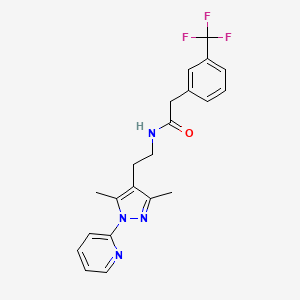
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21F3N4O and its molecular weight is 402.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on various studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group. The synthesis typically involves multi-step reactions starting from simpler organic precursors. For instance, the formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
General Synthetic Route:
- Formation of the Pyrazole Ring: Starting with 3,5-dimethyl-1H-pyrazole, cyclization occurs via hydrazine and diketones.
- Attachment of the Pyridine Moiety: Coupling reactions such as Suzuki-Miyaura cross-coupling introduce the pyridine structure.
- Final Functionalization: The acetamide group is added to complete the synthesis.
Research indicates that compounds with similar structures may act as enzyme inhibitors or receptor modulators. The interaction with biological targets often involves:
- Hydrogen Bonding: Stabilizes interactions with target proteins.
- Hydrophobic Interactions: Enhances binding affinity.
- π-π Stacking: Contributes to molecular recognition processes.
Pharmacological Studies
Studies have demonstrated that this compound exhibits significant activity against various biological targets:
| Target | Activity | Reference |
|---|---|---|
| Glycine Transporter 1 (GlyT1) | Inhibition observed | |
| Muscarinic Receptor M4 (M4) | Positive allosteric modulation | |
| Metabotropic Glutamate Receptor 2 | Antagonistic behavior noted |
Case Studies
-
GlyT1 Inhibition:
- A study highlighted the compound's ability to inhibit GlyT1, which is crucial in neurotransmission and implicated in central nervous system disorders. This inhibition suggests potential therapeutic applications in treating conditions like schizophrenia and depression.
-
Allosteric Modulation of M4:
- Research focused on the compound's role as a positive allosteric modulator for the M4 receptor. It was found to enhance acetylcholine binding significantly, suggesting its potential in neuropharmacology for disorders like Alzheimer's disease.
-
Antagonistic Effects on mGluR2:
- Investigation into its antagonistic properties at mGluR2 revealed promising implications for treating neuropsychiatric disorders, indicating a multifaceted role in modulating neurotransmitter systems.
特性
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-14-18(15(2)28(27-14)19-8-3-4-10-25-19)9-11-26-20(29)13-16-6-5-7-17(12-16)21(22,23)24/h3-8,10,12H,9,11,13H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRMNQTYGODZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














